molecular formula C8H12ClF3N2O B14042892 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride

1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B14042892
M. Wt: 244.64 g/mol
InChI Key: APYQOHOMWPUDKW-UHFFFAOYSA-N
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Description

1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a trifluoroethanone group attached to a diazabicyclo[3.2.1]octane scaffold, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .

Chemical Reactions Analysis

1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoroethanone group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoroethanone group may play a role in these interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride can be compared with other similar compounds, such as:

These compounds share the bicyclic scaffold but differ in their substituents, leading to variations in their chemical properties and applications The trifluoroethanone group in 1-(3,8-Diazabicyclo[32

Properties

Molecular Formula

C8H12ClF3N2O

Molecular Weight

244.64 g/mol

IUPAC Name

1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C8H11F3N2O.ClH/c9-8(10,11)7(14)13-3-5-1-2-6(4-13)12-5;/h5-6,12H,1-4H2;1H

InChI Key

APYQOHOMWPUDKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2)C(=O)C(F)(F)F.Cl

Origin of Product

United States

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